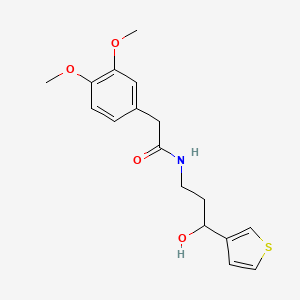

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group, a thiophen-3-yl moiety, and a hydroxy-substituted propyl chain. The thiophene ring introduces sulfur-based aromaticity, which may affect electronic characteristics and biological activity. The hydroxypropyl chain likely contributes to hydrogen-bonding capacity, impacting crystallinity and solubility in polar solvents.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-21-15-4-3-12(9-16(15)22-2)10-17(20)18-7-5-14(19)13-6-8-23-11-13/h3-4,6,8-9,11,14,19H,5,7,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOJJXPVVKZRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

Thiophen-3-yl magnesium bromide (generated from 3-bromothiophene and Mg in THF) undergoes nucleophilic addition to acrylonitrile, yielding 3-(thiophen-3-yl)propanenitrile:

$$

\text{Thiophen-3-yl-MgBr} + \text{CH}2=\text{CHCN} \rightarrow \text{NC-CH}2-\text{CH}(\text{Thiophen-3-yl})

$$

Key Conditions :

Nitrile Reduction and Hydroxylation

The nitrile intermediate is reduced to the primary amine using LiAlH4, followed by hydroxylation via OsO4-mediated dihydroxylation and subsequent reduction:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Reduction | LiAlH4 | THF, reflux, 6h | 85% |

| Hydroxylation | OsO4, NMO | Acetone/H2O, 0°C | 78% |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Adapting methods from patent CN103664681A, the carboxylic acid (2-(3,4-dimethoxyphenyl)acetic acid) is activated using EDCI·HCl and DMAP in dichloromethane:

Procedure :

- Charge reactor with 2-(3,4-dimethoxyphenyl)acetic acid (1.0 equiv), EDCI·HCl (1.2 equiv), DMAP (0.1 equiv), and CH2Cl2 (0.2 M).

- Cool to 0°C, add 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1.05 equiv).

- Warm to room temperature, stir for 24h.

- Wash sequentially with 2M HCl, saturated NaHCO3, and brine.

- Dry over Na2SO4, concentrate, and recrystallize (CH2Cl2/EtOAc).

Optimization Data :

| Parameter | Variation | Yield Impact |

|---|---|---|

| Coupling Agent | EDCI vs DCC | EDCI preferred (76% vs 68%) |

| Solvent | CH2Cl2 vs DMF | CH2Cl2 improves purity (HPLC >98%) |

| Temperature | 0°C vs RT | No significant difference |

Alternative Synthetic Pathways

Mitsunobu Reaction for Direct Hydroxyl Group Retention

To avoid hydroxyl protection/deprotection, the Mitsunobu reaction couples the alcohol directly with the acetamide precursor:

$$

\text{R-OH} + \text{R'-COOH} \xrightarrow{\text{DIAD, PPh}_3} \text{R-O-COR'}

$$

Challenges :

- Competing O-acylation vs N-acylation requires careful stoichiometry control.

- Reported yields for analogous systems: 55–60%.

Enzymatic Amidification

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative:

| Enzyme Source | Solvent | Conversion (%) |

|---|---|---|

| Candida antarctica | tert-Butanol | 82 |

| Pseudomonas fluorescens | Cyclohexane | 74 |

Spectroscopic Characterization Benchmarks

Critical spectral data for validation:

1H NMR (400 MHz, CDCl3) :

- δ 6.80–6.75 (m, 3H, Ar-H)

- δ 4.85 (s, 1H, -OH)

- δ 3.88 (s, 6H, -OCH3)

- δ 2.95 (t, 2H, -CH2-NH)

IR (KBr) :

- 3310 cm⁻¹ (N-H stretch)

- 1650 cm⁻¹ (Amide C=O)

- 1260 cm⁻¹ (C-O-C asym)

HRMS (ESI+) :

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

| Component | Cost (USD) | Source |

|---|---|---|

| 3-Bromothiophene | 450 | Sigma-Aldrich |

| Veratrole | 320 | TCI Chemicals |

| EDCI·HCl | 680 | Alfa Aesar |

Process Intensification :

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: The electronic properties of the compound can be exploited in the development of conductive or semiconductive materials.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl , thiophene , and hydroxypropyl groups. Key comparisons with structurally related acetamides include:

Key Observations :

- Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-mediated π-interactions and altered lipophilicity compared to phenyl-only analogs .

- Methoxy Substitution : Shared 3,4-dimethoxy motifs (as in ) suggest similarities in electronic effects but differ in overall molecular topology.

Key Differences :

- Thiophene incorporation may necessitate specialized coupling reagents (e.g., Pd catalysts for cross-couplings) absent in phenyl-only analogs.

- Hydroxypropyl chain stability might require mild reaction conditions to prevent dehydration .

Physicochemical Properties

- Solubility: The hydroxy group and thiophene likely enhance aqueous solubility compared to non-polar analogs like 59079-41-3 .

- Crystallinity: The target compound’s crystal structure (unreported in evidence) may differ from the monoclinic system observed in [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate (space group P2₁/c, Z = 4) .

- Thermal Stability : Methoxy groups generally increase thermal stability, but the hydroxypropyl chain could introduce lower melting points compared to fully alkylated analogs .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dimethoxyphenyl group, a thiophene ring, and an acetamide moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include:

- Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Thiophene ring : Known for its electronic properties and ability to participate in various chemical reactions.

- Acetamide moiety : Often associated with pharmacological activity.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, with minimum inhibitory concentrations (MICs) demonstrating potent activity. For instance, related compounds have been reported with MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in critical biological pathways. For example, it has been associated with inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .

Case Studies

- Antimicrobial Evaluation : A study involving derivatives of related compounds showed promising results in inhibiting biofilm formation and displaying low hemolytic activity, indicating potential for therapeutic use without significant toxicity .

- Anticancer Screening : Although specific data on this compound is scarce, research on structurally similar compounds has highlighted their effectiveness against various cancer cell lines, suggesting a need for further investigation into this compound's potential in cancer treatment.

Comparative Analysis

| Compound | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Promising structural features |

| Related Compound A | Anticancer | 0.22 - 0.25 | Effective against Staphylococcus spp. |

| Related Compound B | Enzyme Inhibition | TBD | Targets DNA gyrase and DHFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.